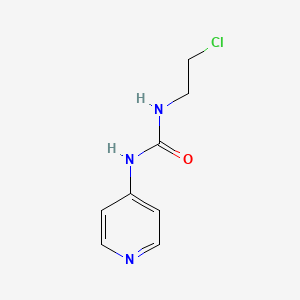

1-(2-Chloroethyl)-3-(pyridin-4-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-pyridin-4-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-3-6-11-8(13)12-7-1-4-10-5-2-7/h1-2,4-5H,3,6H2,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFLVHLPLULRRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)NCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211530 |

Source

|

| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62491-96-7 |

Source

|

| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062491967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62491-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea

Abstract

1-(2-Chloroethyl)-3-(pyridin-4-yl)urea is a molecule of significant interest within medicinal chemistry, belonging to the broader class of N-aryl-N'-(chloroethyl)ureas, which are recognized for their potential as alkylating agents and therapeutic candidates.[1] The pyridine moiety, a common pharmacophore in drug design, combined with the reactive chloroethylurea group, makes this compound a valuable synthon for developing novel anticancer agents and other targeted therapies.[2][3] This guide provides an in-depth, field-proven methodology for the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and a comprehensive characterization workflow to ensure product identity and purity.

Rationale and Synthesis Strategy

The synthesis of unsymmetrical ureas is a cornerstone of modern medicinal chemistry.[4] The most direct and high-yielding approach for creating the target compound, this compound, involves the nucleophilic addition of an amine to an isocyanate. This method is favored for its efficiency and the commercial availability of the starting materials.

Core Reaction: The synthesis hinges on the reaction between 4-aminopyridine and 2-chloroethyl isocyanate . The lone pair of electrons on the primary amine nitrogen of 4-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This forms a stable urea linkage.

Mechanistic Considerations

The choice of reaction conditions is critical for maximizing yield and minimizing by-product formation.

-

Solvent System: An anhydrous, aprotic solvent such as Tetrahydrofuran (THF) is essential. Protic solvents (e.g., water, alcohols) would competitively react with the highly electrophilic isocyanate, leading to unwanted carbamates or symmetrical ureas.

-

Temperature Control: The reaction is exothermic. Initiating the reaction at a reduced temperature (0–5 °C) is a crucial control measure.[5] It moderates the reaction rate, preventing thermal decomposition and the formation of side products that can arise from the self-condensation of the isocyanate.

-

Alternative Pathways: While the isocyanate route is preferred for its directness, alternative methods using safer phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) exist.[4][6] In such a two-step approach, 4-aminopyridine would first react with CDI to form a reactive pyridinyl-imidazolide intermediate, which would then be treated with 2-chloroethanamine. This pathway avoids the handling of volatile and highly toxic isocyanates but adds complexity to the synthesis.

Synthetic Reaction Scheme

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is paramount for success.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 4-Aminopyridine (≥99%) | ReagentPlus® | Sigma-Aldrich |

| 2-Chloroethyl isocyanate (≥98%) | Synthesis Grade | Sigma-Aldrich |

| Tetrahydrofuran (THF), Anhydrous | ≥99.9%, Inhibitor-free | Sigma-Aldrich |

| Acetonitrile | HPLC Grade | Fisher Scientific |

| Magnesium Sulfate, Anhydrous | Laboratory Grade | VWR Chemicals |

| Round-bottom flask, two-neck | 250 mL | Pyrex |

| Magnetic stirrer and stir bar | - | - |

| Dropping funnel | 50 mL | - |

| Ice bath | - | - |

| Rotary evaporator | - | Büchi |

Step-by-Step Synthesis Procedure

-

Reactor Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Flame-dry the glassware under a vacuum and backfill with nitrogen or argon gas to ensure an inert, anhydrous atmosphere.

-

Reagent Preparation: Dissolve 4-aminopyridine (e.g., 9.41 g, 0.1 mol) in 100 mL of anhydrous THF in the reaction flask. Stir until fully dissolved.

-

Initiation of Reaction: Cool the flask in an ice-water bath to an internal temperature of 0–5 °C.

-

Controlled Addition: Add 2-chloroethyl isocyanate (e.g., 10.55 g, 0.1 mol) to the dropping funnel. Add the isocyanate dropwise to the stirred 4-aminopyridine solution over approximately 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12–16 hours to ensure the reaction proceeds to completion. A white precipitate will likely form as the product is less soluble in THF than the reactants.

-

Product Isolation: After the reaction period, remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid residue.

-

Purification by Recrystallization: Transfer the crude solid to a new flask. Add a minimal amount of hot acetonitrile and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to facilitate crystal formation.[5]

-

Final Product Collection: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under a vacuum to a constant weight.

Synthesis and Purification Workflow

Caption: Step-by-step workflow for synthesis and purification.

Comprehensive Characterization

Thorough characterization is non-negotiable to confirm the structural integrity and purity of the synthesized this compound. The following data represents expected outcomes from standard analytical techniques.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | A sharp, defined range (e.g., 1-2 °C span) |

| Molecular Formula | C₈H₁₀ClN₃O |

| Molecular Weight | 199.64 g/mol |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

| Technique | Parameter | Expected Chemical Shift / Wavenumber | Rationale / Assignment |

| ¹H NMR | δ (ppm) in DMSO-d₆ | ~9.5 (s, 1H), ~7.0 (t, 1H), ~8.3 (d, 2H), ~7.4 (d, 2H), ~3.7 (t, 2H), ~3.6 (q, 2H) | NH (pyridyl side): Broad singlet. NH (ethyl side): Broad triplet (coupling to CH₂). Pyridyl Hα: Doublet, deshielded by adjacent N. Pyridyl Hβ: Doublet. -CH₂-Cl: Triplet, deshielded by Cl. -CH₂-NH: Quartet (coupling to NH and CH₂Cl). |

| ¹³C NMR | δ (ppm) in DMSO-d₆ | ~154, ~150, ~146, ~114, ~43, ~41 | C=O (Urea): ~154 ppm. Pyridyl Cγ (ipso): ~146 ppm. Pyridyl Cα: ~150 ppm. Pyridyl Cβ: ~114 ppm. -CH₂-Cl: ~43 ppm. -CH₂-NH: ~41 ppm. |

| FT-IR | Wavenumber (cm⁻¹) | 3250-3350, 1640-1660, 1550-1590, 650-750 | N-H Stretch: Broad peak characteristic of urea NH groups. C=O Stretch (Amide I): Strong absorption for the urea carbonyl. N-H Bend / C-N Stretch (Amide II) & Pyridine C=C: Strong absorptions. C-Cl Stretch: Characteristic band in the fingerprint region. |

| MS (ESI+) | m/z | 199.05 [M]⁺, 200.05 [M+H]⁺, 202.05 [M+H+2]⁺ | Molecular Ion: [M]⁺ expected. Protonated Molecule: [M+H]⁺ is the base peak. Isotope Peak: The [M+H+2]⁺ peak, with ~33% the intensity of the [M+H]⁺ peak, is the definitive signature of a single chlorine atom. |

Safety and Handling

Professional laboratory safety standards must be strictly enforced throughout this procedure.

-

2-Chloroethyl isocyanate: This reagent is highly toxic, corrosive, and a potent lachrymator. It must be handled exclusively within a certified chemical fume hood. Full personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles, is mandatory.

-

4-Aminopyridine: This compound is toxic if ingested or absorbed through the skin. Avoid creating dust and handle with care.

-

Solvents: THF is flammable and can form explosive peroxides. Use only anhydrous, inhibitor-stabilized THF and work away from ignition sources.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound. The protocol, centered on the nucleophilic addition of 4-aminopyridine to 2-chloroethyl isocyanate, is both efficient and scalable. By adhering to the detailed experimental steps and employing the comprehensive characterization techniques described, researchers can confidently produce and validate this key chemical intermediate, enabling further exploration of its potential in drug discovery and development.

References

-

PrepChem. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. Retrieved from PrepChem.com. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Sha'er, M., Issa, M. A., Al-Salahi, R., & Al-Omar, M. A. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules, 28(18), 6699. [Link]

- Reddy, M. S., et al. (2017). An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.

-

Gouda, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(11), 2998. [Link]

-

Di Mauro, G., & D'Andrea, P. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 15(7), 830. [Link]

-

Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477–7488. [Link]

-

Côté, M. F., Fortin, J. S., Lacroix, J., C-Gaudreault, R., & Petitclerc, E. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 98(5), 920–929. [Link]

-

NIST. (n.d.). Urea, 1-(4-acetylphenyl)-3-(2-chloroethyl)-. NIST Chemistry WebBook. [Link]

-

MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from mdpi.com. [Link]

-

MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from mdpi.com. [Link]

Sources

- 1. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression [pubmed.ncbi.nlm.nih.gov]

- 2. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis - chemicalbook [chemicalbook.com]

- 6. 1,3-Dipyridin-4-ylurea|Bifunctional Reagent [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Potential Therapeutic Agent

In the landscape of modern drug discovery, the journey from a synthesized molecule to a viable clinical candidate is both arduous and exacting. Central to this journey is a comprehensive understanding of a compound's physicochemical properties. These intrinsic characteristics govern its behavior in biological systems, influencing everything from solubility and absorption to target engagement and metabolic fate. This guide provides a detailed exploration of the essential physicochemical properties of 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea, a molecule of interest due to the prevalence of pyridinylurea scaffolds in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic agents.[1][2][3][4]

Rather than a mere compilation of data, this document serves as a methodological roadmap for the rigorous characterization of this and similar compounds. As a Senior Application Scientist, the intent is not just to present protocols, but to instill a deeper understanding of the rationale behind each experimental choice, ensuring that the data generated is not only accurate but also meaningful in the context of drug development. We will delve into the "why" behind the "how," fostering a proactive and informed approach to physicochemical profiling.

Molecular Identity and Structural Attributes

Before delving into its physicochemical behavior, it is paramount to establish the fundamental identity of this compound.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 62491-96-7 | [5] |

| Molecular Formula | C8H10ClN3O | [5] |

| Molecular Weight | 199.64 g/mol | [5] |

| SMILES | C1(Cl)CNC(=O)NC2=CC=NC=C2 | - |

The structure, featuring a pyridine ring, a urea linkage, and a reactive chloroethyl group, suggests several key chemical features that will be explored in subsequent sections. The pyridine moiety introduces a basic center, influencing pKa and solubility, while the urea group provides hydrogen bonding capabilities, crucial for target interactions.[1][6] The chloroethyl group is a potential alkylating agent, a feature that might be relevant to its mechanism of action but also to its stability.

Thermal Properties: Unveiling Purity and Stability

The melting point of a compound is a critical indicator of its purity and is influenced by the strength of its crystal lattice.[7][8] For a crystalline solid, a sharp melting range is indicative of high purity, whereas impurities tend to depress and broaden the melting range.[8][9]

Experimental Determination of Melting Point

The capillary method is a robust and widely accepted technique for determining the melting point of a crystalline solid.[9]

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Apparatus Setup:

-

Place the capillary tube into a calibrated melting point apparatus.[10]

-

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point of the sample.

-

Causality Behind the Method: A slow heating rate near the melting point is crucial for an accurate determination, as it ensures that the temperature of the heating block is identical to the temperature of the sample.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The ionization constant, or pKa, is a measure of the acidity or basicity of a compound.[11] It is a critical parameter in drug development as it dictates the extent of a molecule's ionization at a given pH, which in turn significantly influences its solubility, permeability, and interaction with biological targets.[11][12][13] For this compound, the pyridine nitrogen is expected to be the primary basic center.

Experimental Determination of pKa

Several methods can be employed for pKa determination, including potentiometric titration and UV-visible spectroscopy.[12][13] For compounds with poor water solubility, HPLC-based methods can be particularly advantageous.[14]

Protocol: pKa Determination by HPLC

-

Mobile Phase Preparation:

-

Prepare a series of buffered mobile phases with varying pH values (e.g., from pH 2 to 10). The ionic strength should be kept constant across all buffers.

-

-

Chromatographic System:

-

Use a reversed-phase HPLC system with a suitable C18 column.

-

-

Sample Analysis:

-

Dissolve a small amount of this compound in a suitable solvent.

-

Inject the sample onto the HPLC system and elute with each of the prepared mobile phases.

-

Record the retention time for each pH.

-

-

Data Analysis:

-

Plot the retention time (or capacity factor, k') against the pH of the mobile phase.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[14]

-

Rationale for Method Selection: This HPLC-based method is highly suitable for early drug discovery when sample quantities may be limited.[14] It is also effective for compounds that are not highly soluble in water, as the mobile phase can contain organic modifiers.[14][15]

Solubility: A Prerequisite for Absorption and Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts the absorption and bioavailability of an orally administered drug.[16] The World Health Organization (WHO) defines a drug as "highly soluble" when the highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[17]

Experimental Determination of Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining equilibrium solubility.[16]

Protocol: Shake-Flask Solubility Determination

-

Buffer Preparation:

-

Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[17]

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.[16]

-

-

Equilibration:

-

Agitate the vials at a constant temperature (typically 37 °C to simulate physiological conditions) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[17]

-

-

Phase Separation:

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Self-Validating System: The continued presence of an excess of the solid compound at the end of the experiment confirms that equilibrium saturation was achieved. The pH of the final solution should also be measured to ensure it has not shifted significantly.[16]

Lipophilicity (logP): Gauging Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment.[18][19] This property is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution.[19][20] For orally administered drugs, a logP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[19]

Experimental Determination of logP

The shake-flask method using n-octanol and water is the traditional and most reliable method for logP determination.[21]

Protocol: Shake-Flask logP Determination

-

Solvent System Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

Dissolve a known amount of this compound in either the aqueous or organic phase.

-

Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

-

Quantification:

-

Carefully separate the two layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.[20]

-

Expert Insight: It is crucial to perform this measurement at a pH where the compound is in its neutral form, as the ionization state significantly affects partitioning. This can be determined from the previously measured pKa. For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH, typically physiological pH 7.4.[19]

Integrated Physicochemical Profile and its Implications

The individual physicochemical properties discussed are not independent variables but rather interconnected facets of a molecule's overall character. The interplay between these properties dictates the developability of a compound.

Table 2: Summary of Physicochemical Properties to be Determined for this compound

| Property | Experimental Method(s) | Significance in Drug Development |

| Melting Point (°C) | Capillary Method, DSC | Indicator of purity and lattice energy, which can influence solubility.[7][8] |

| pKa | Potentiometric Titration, HPLC, UV-Vis | Governs the ionization state at different physiological pHs, impacting solubility and permeability.[11][12][13] |

| Aqueous Solubility (mg/mL) | Shake-Flask Method | Crucial for absorption and bioavailability; determines the feasibility of oral formulations.[16] |

| Lipophilicity (logP/logD) | Shake-Flask, HPLC | Influences membrane permeability, plasma protein binding, and metabolic clearance.[18][19] |

Logical Flow of Characterization:

The following diagram illustrates the logical workflow for the physicochemical characterization of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion: A Foundation for Rational Drug Design

A thorough and methodologically sound characterization of the physicochemical properties of this compound is not merely an academic exercise. It is a critical first step in its evaluation as a potential therapeutic agent. The data generated from the protocols outlined in this guide will provide a robust foundation for subsequent stages of drug development, including formulation design, ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and in vivo efficacy testing. By understanding and quantifying these core properties, researchers can make more informed decisions, mitigating risks and increasing the probability of success in the complex endeavor of bringing a new medicine to patients.

References

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - IDEAS/RePEc.

- 1-(2-CHLORO-ETHYL)-3-PYRIDIN-4-YL-UREA | 62491-96-7 - ChemicalBook.

- (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate.

- Melting Point Determination in Pharmaceutical Industry - NANOLAB.

- Melting Point Determination - thinkSRS.com.

- Determination of pKa Values by Liquid Chromatography.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- DETERMINATION OF MELTING POINTS.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.

- Annex 4 - World Health Organization (WHO).

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - International Journal of Innovative Research and Scientific Studies.

- Melting point determination.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Determination of pK(a) values of basic new drug substances by CE - ResearchGate.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.

- Methods for Determination of Lipophilicity - Encyclopedia.pub.

- LogP—Making Sense of the Value - ACD/Labs.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.

- 1,3-Dipyridin-4-ylurea|Bifunctional Reagent - Benchchem.

- Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PubMed Central.

- The Role of Pyridine Derivatives in Modern Drug Discovery.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]

- 3. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 1-(2-CHLORO-ETHYL)-3-PYRIDIN-4-YL-UREA | 62491-96-7 [chemicalbook.com]

- 6. 1,3-Dipyridin-4-ylurea|Bifunctional Reagent [benchchem.com]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. ijirss.com [ijirss.com]

- 12. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. who.int [who.int]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 20. acdlabs.com [acdlabs.com]

- 21. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide on the Postulated Mechanism of Action of 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea

Introduction

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the rational design of small molecules that can selectively target tumor cells while minimizing off-target toxicities. Within this paradigm, urea derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The compound 1-(2-chloroethyl)-3-(pyridin-4-yl)urea belongs to a class of compounds that merges the recognized pharmacophoric features of both pyridine and chloroethyl urea moieties. While specific literature detailing the comprehensive mechanism of action for this exact molecule is nascent, its structural components allow for a scientifically grounded postulation of its primary modes of anti-neoplastic activity. This guide synthesizes information from structurally related compounds to propose a multi-faceted mechanism of action for this compound, offering a framework for researchers and drug development professionals.

The core hypothesis is that this compound functions as a bifunctional anticancer agent, with its primary cytotoxicity driven by the alkylating properties of the 2-chloroethyl group, potentially leading to DNA damage and protein dysfunction. The pyridin-4-yl-urea scaffold likely contributes to its pharmacokinetic profile and may impart secondary mechanisms, such as kinase inhibition.

Postulated Primary Mechanism of Action: Alkylation of Cellular Macromolecules

The presence of the 2-chloroethyl group is a strong indicator that this compound acts as an alkylating agent. This mechanism is characteristic of several established chemotherapeutic drugs, including the nitrosoureas.[3] The proposed activation and subsequent alkylation cascade is a two-step process.

Step 1: Intramolecular Cyclization and Formation of a Reactive Intermediate

The initial and rate-determining step is believed to be an intramolecular cyclization reaction. The nitrogen atom of the urea moiety attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a highly reactive cyclic intermediate, likely an aziridinium ion. This process is analogous to the activation of other 2-chloroethyl-containing compounds.

Step 2: Electrophilic Attack on Nucleophilic Targets

The strained aziridinium ion is a potent electrophile that can be readily attacked by various nucleophiles within the cell. The primary targets for this alkylation are nucleic acids (DNA and RNA) and proteins.

DNA Alkylation and Cross-linking

It is postulated that this compound can induce DNA damage through alkylation of nucleophilic sites on DNA bases, particularly the N7 position of guanine and the O6 position of adenine.[3] This initial monofunctional alkylation can then be followed by a second reaction, leading to the formation of interstrand or intrastrand cross-links. This process is well-documented for other 1-(2-chloroethyl)-nitrosoureas.[4] The formation of interstrand cross-links is particularly cytotoxic as it prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4]

Figure 1: Postulated pathway of DNA alkylation by this compound.

Protein Alkylation

In addition to DNA, the reactive intermediate can alkylate proteins. A notable target for other aryl chloroethyl ureas is Thioredoxin-1 (Trx-1).[5] Alkylation of Trx-1 can disrupt its disulfide reductase activity and abrogate its nuclear translocation.[5][6] The Trx system is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting Trx-1, this compound could induce oxidative stress and sensitize cancer cells to apoptosis. Although the cysteine residues of Trx-1 are common targets for alkylating agents, some chloroethyl ureas have been shown to bind to Trx-1 without targeting these specific residues.[5]

Potential Secondary Mechanism of Action: Kinase Inhibition

The pyridine-urea scaffold is a common feature in many approved and investigational kinase inhibitors, such as Sorafenib and Regorafenib.[7] This structural motif is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.[2] Specifically, pyridine-urea derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase involved in tumor angiogenesis.[7][8] It is plausible that this compound could exert a secondary, anti-angiogenic effect through the inhibition of VEGFR-2 or other oncogenic kinases.

Downstream Cellular Effects and Therapeutic Implications

The culmination of the primary and potential secondary mechanisms of action is the induction of a cascade of cellular events that lead to cancer cell death.

-

DNA Damage Response (DDR): The formation of DNA adducts and cross-links activates the DDR pathway, involving sensor proteins like ATM and ATR, which in turn phosphorylate a host of downstream targets, including p53 and CHK1/2.

-

Cell Cycle Arrest: A functional DDR pathway will lead to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[9] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

-

Apoptosis: The apoptotic program can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. DNA damage often triggers the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[9] Studies on similar urea derivatives have shown upregulation of pro-apoptotic proteins like Bax and cleaved PARP, and downregulation of anti-apoptotic proteins like Bcl-2.[9]

Experimental Protocols for Mechanism of Action Validation

To rigorously test the postulated mechanisms of action for this compound, a series of in vitro experiments are necessary.

Protocol 1: DNA Alkylation Assay (In Vitro)

Objective: To determine if this compound directly alkylates DNA.

Methodology:

-

Reaction Setup: Incubate purified calf thymus DNA with varying concentrations of this compound in a phosphate buffer (pH 7.4) at 37°C for different time points. Include a vehicle control (e.g., DMSO).

-

DNA Hydrolysis: After incubation, precipitate the DNA, wash it to remove any unbound compound, and then hydrolyze the DNA to its constituent bases using formic acid.

-

LC-MS/MS Analysis: Analyze the hydrolyzed samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific DNA adducts, such as N7-(2-hydroxyethyl)guanine. The hydroxyethyl adduct is often detected as the chloroethyl adduct can be hydrolyzed.

-

Data Analysis: Compare the levels of DNA adducts in the treated samples to the control samples. A dose- and time-dependent increase in adduct formation would confirm direct DNA alkylation.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle progression.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HCT116) at an appropriate density and allow them to adhere. Treat the cells with the IC50 concentration of the compound for 24, 48, and 72 hours.

-

Cell Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain the DNA with a fluorescent dye such as propidium iodide (PI) in the presence of RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest.

Protocol 3: Kinase Inhibition Assay (e.g., VEGFR-2)

Objective: To evaluate the inhibitory activity of this compound against specific kinases.

Methodology:

-

Assay Principle: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction.

-

Reaction Setup: In a multi-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-peptide), and ATP. Add varying concentrations of this compound. Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

-

Kinase Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Then, add the ADP-Glo™ reagent to terminate the reaction and deplete the remaining ATP. Finally, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure the luminescence. A decrease in signal intensity with increasing compound concentration indicates kinase inhibition. Calculate the IC50 value.

Figure 2: Experimental workflow for validating the mechanism of action.

Quantitative Data Summary

While data for the specific title compound is not available, the following table summarizes the activity of structurally related pyridine-urea and chloroethyl-urea derivatives against various cancer cell lines and kinases, providing a benchmark for expected potency.

| Compound Class/Example | Target | Assay | Potency (IC50/GI50) | Reference |

| Pyridine-Urea (Compound 8e) | MCF-7 Cells | Proliferation | 0.22 µM (48h) | [8][10] |

| Pyridine-Urea (Compound 8b) | VEGFR-2 | Kinase Inhibition | 5.0 µM | [8] |

| Pyridine-Urea (Compound 8e) | VEGFR-2 | Kinase Inhibition | 3.93 µM | [8] |

| Aryl Chloroethyl Urea | LoVo Cells | Cytotoxicity | 4 - 28 µM | [11] |

| N-phenyl-N'-(2-chloroethyl)ureas | Various Cell Lines | Growth Inhibition | 1 - 80 µM | [6] |

Conclusion

Based on a comprehensive analysis of its structural motifs and the known activities of related compounds, this compound is postulated to be a potent anticancer agent with a multi-faceted mechanism of action. The primary driver of its cytotoxicity is likely its function as a DNA and protein alkylating agent, mediated by the reactive 2-chloroethyl group. This leads to the induction of the DNA damage response, cell cycle arrest, and ultimately, apoptosis. Furthermore, the pyridin-4-yl-urea scaffold may confer secondary activity as a kinase inhibitor, potentially targeting pathways involved in angiogenesis like VEGFR-2. The experimental framework provided in this guide offers a clear path for the empirical validation of these proposed mechanisms, which will be crucial for the future development and clinical translation of this promising class of compounds.

References

-

Rostom, S. A. F., El-subbagh, H. I., & Al-Obaid, A. M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]

-

Di Mola, A., & Saturnino, C. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1038311. [Link]

-

Rostom, S. A. F., El-subbagh, H. I., & Al-Obaid, A. M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. ResearchGate. [Link]

-

Di Mola, A., & Saturnino, C. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. [Link]

-

Wikipedia. (2023). Semustine. In Wikipedia. [Link]

-

Bodell, W. J., et al. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Journal of Neuro-Oncology, 90(2), 131-139. [Link]

-

Shuker, D. E., et al. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Chemical Research in Toxicology, 9(5), 861-868. [Link]

-

Rostom, S. A. F., El-subbagh, H. I., & Al-Obaid, A. M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

-

Lacroix, J., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 100(8), 1274-1283. [Link]

-

Wang, Z., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(19), 6599. [Link]

-

Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]

-

Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450-1454. [Link]

-

Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]

-

Atassi, G., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anti-Cancer Drug Design, 3(3), 195-203. [Link]

-

Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]

-

May, H. E., et al. (1979). Urinary metabolites of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea in the rat. Cancer Research, 39(7 Pt 1), 2673-2684. [Link]

-

Grolimund, J., et al. (2025). Novel Treatment Strategy for Patients With Urea Cycle Disorders: Pharmacological Chaperones Enhance Enzyme Stability and Activity in Patient-Derived Liver Disease Models. Journal of Inherited Metabolic Disease, 48(3), e70043. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

-

Grolimund, J., et al. (2025). Novel Treatment Strategy for Patients With Urea Cycle Disorders: Pharmacological Chaperones Enhance Enzyme Stability and Activity in Patient-Derived Liver Disease Models. Journal of Inherited Metabolic Disease, 48(3), e70043. [Link]

Sources

- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semustine - Wikipedia [en.wikipedia.org]

- 4. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Pronged Anticancer Potential of 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel anticancer therapeutics with enhanced efficacy and reduced toxicity remains a paramount challenge in oncology. Within the vast landscape of medicinal chemistry, 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea (CEPU) derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxic activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the biological activity of CEPU derivatives, delving into their dual mechanism of action, which involves the inhibition of key signaling pathways crucial for tumor progression and survival. We will explore their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and as alkylating agents that target the thioredoxin-1 (TRX1) system, a critical regulator of cellular redox balance and a key player in cancer cell survival and drug resistance. This guide will further provide detailed, field-proven protocols for the synthesis and biological evaluation of these compounds, equipping researchers with the necessary tools to further investigate and develop this promising class of anticancer agents.

Introduction: The Therapeutic Promise of Pyridine-Urea Scaffolds

The pyridine-urea scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational anticancer drugs.[1][2] The urea moiety's ability to form stable hydrogen bonds with protein targets, coupled with the versatile chemistry of the pyridine ring, allows for the design of potent and selective inhibitors of various protein kinases and other key enzymes implicated in cancer.[2] The introduction of a 2-chloroethyl group imparts an alkylating capability to the molecule, creating a bifunctional agent with the potential for a multi-targeted attack on cancer cells.[3][4]

Numerous studies have demonstrated the potent in vitro anticancer activity of pyridine-urea derivatives, with some compounds exhibiting greater cytotoxicity than established chemotherapeutic agents like doxorubicin and sorafenib.[1][5] This guide will focus on the unique biological activities of this compound derivatives, highlighting their potential as next-generation anticancer drugs.

A Dual Mechanism of Action: Targeting Angiogenesis and Redox Homeostasis

The anticancer efficacy of this compound derivatives stems from their ability to simultaneously target two critical pathways in cancer biology: VEGFR-2-mediated angiogenesis and the thioredoxin-1 (TRX1) redox system.

Inhibition of VEGFR-2 Signaling: Starving the Tumor

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central players in this process.[6][7] Several pyridine-urea derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[1][5] By competing with ATP for binding to the kinase domain of VEGFR-2, these compounds block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1][6]

Alkylation and Inhibition of Thioredoxin-1 Nuclear Translocation

The thioredoxin (TRX) system, with thioredoxin-1 (TRX1) as a key component, is a major antioxidant system in cells, responsible for maintaining redox homeostasis. In many cancers, TRX1 is overexpressed and plays a crucial role in promoting cell proliferation, inhibiting apoptosis, and contributing to drug resistance. The 2-chloroethyl moiety of CEPU derivatives acts as a "soft" alkylating agent, capable of covalently binding to proteins.[5][8] A key target of this alkylation is TRX1.[8][9] This covalent modification does not completely abolish the disulfide reductase activity of TRX1 but, critically, it inhibits its translocation to the nucleus.[8][9] Nuclear TRX1 is known to regulate the activity of several transcription factors involved in cell growth and survival. By preventing its nuclear entry, CEPU derivatives can disrupt these pro-survival signals and induce cell cycle arrest, typically in the G0/G1 phase.[9][10]

Synthesis and Characterization

The synthesis of this compound derivatives is typically achieved through a straightforward nucleophilic addition reaction.

General Synthesis Protocol

-

Dissolve 4-aminopyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran, acetonitrile) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[11][12]

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of 2-chloroethyl isocyanate in the same anhydrous solvent to the cooled 4-aminopyridine solution with continuous stirring. The isocyanate is highly reactive and the addition should be dropwise to control the exothermic reaction.[12]

-

Allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours) to ensure complete reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield the pure this compound derivative.[11]

-

Characterize the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its structure and purity.

In Vitro Biological Evaluation: Key Experimental Protocols

A comprehensive evaluation of the biological activity of CEPU derivatives involves a battery of in vitro assays to determine their cytotoxicity, mechanism of action, and target engagement.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the CEPU derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable substrate for VEGFR-2 (e.g., a poly-Glu-Tyr peptide).

-

Compound Addition: Add serial dilutions of the CEPU derivatives to the wells of a 96-well plate.

-

Enzyme Addition: Add recombinant human VEGFR-2 kinase to each well to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the progression of the cell cycle.

Protocol:

-

Cell Treatment: Treat cancer cells with the CEPU derivatives at their IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Thioredoxin-1 Nuclear Translocation

This technique allows for the visualization of TRX1 subcellular localization.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the CEPU derivative and/or a stress-inducing agent (e.g., cisplatin) for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for TRX1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of TRX1 translocation.

Data Presentation: Comparative Biological Activity

The following tables summarize representative data for the biological activity of pyridine-urea and chloroethyl-urea derivatives from the literature. It is important to note that the specific activity of this compound derivatives may vary depending on the specific substitutions on the pyridine ring.

Table 1: In Vitro Cytotoxicity of Representative Pyridine-Urea Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 (48h) | [5] |

| Pyridine-Urea 8n | MCF-7 (Breast) | 1.88 (48h) | [5] |

| Doxorubicin | MCF-7 (Breast) | 1.93 (48h) | [5] |

| Compound 8a | MCF-7 (Breast) | 0.06 | [4] |

| Compound 8h | HCT116 (Colon) | 0.33 | [4] |

| Irinotecan | MCF-7 (Breast) | 0.35 | [4] |

| Irinotecan | HCT116 (Colon) | 0.62 | [4] |

Table 2: VEGFR-2 Kinase Inhibitory Activity of Representative Pyridine-Urea Derivatives

| Compound | IC50 (µM) | Reference |

| Pyridine-Urea 8b | 5.0 | [5] |

| Pyridine-Urea 8e | 3.93 | [5] |

| Sorafenib | 0.09 | [5] |

| Compound 11 | 0.19 | [8] |

| Thieno[3,2-d]pyrimidine urea 2c | 0.15 | [1] |

Table 3: In Vivo Toxicity of Representative Aryl-3-(2-chloroethyl)ureas

| Compound | Maximum Tolerated Dose (i.p. in mice) | Reference |

| 4-tert-butyl(3-(2-chloroethyl)ureido)benzene | > 220 mg/kg | [13] |

| Chlorambucil | 18.5 mg/kg | [13] |

Conclusion and Future Directions

This compound derivatives represent a compelling class of anticancer agents with a novel dual mechanism of action. Their ability to concurrently inhibit angiogenesis via VEGFR-2 blockade and disrupt cellular redox homeostasis by targeting the TRX1 system offers a multi-pronged strategy to combat tumor growth and overcome drug resistance. The synthetic accessibility and the potential for structural modification provide a fertile ground for the development of new analogues with improved potency and selectivity.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in relevant animal models of cancer.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives.

-

Combination therapies: To explore the synergistic potential of these compounds with other anticancer agents.

The in-depth understanding of the biological activity and the robust experimental protocols presented in this guide provide a solid foundation for the continued exploration and development of this compound derivatives as a new generation of effective and safer anticancer drugs.

References

-

Gomes, P. S., et al. (2017). 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors. Molecules, 22(10), 1693. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 329. [Link]

-

Rostom, S. A. F., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 25(20), 4759. [Link]

-

El-Sayed, M. A., et al. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), 2100063. [Link]

-

Abdel-Aziz, M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6296. [Link]

-

Li, W., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6273-6299. [Link]

-

Lacroix, J., et al. (1988). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. Journal of pharmaceutical sciences, 77(2), 185-187. [Link]

-

Patel, H., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(11), 1317-1339. [Link]

-

Al-Ostath, A., et al. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules, 28(13), 5035. [Link]

-

Gaudreault, R. C., et al. (1990). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anti-cancer drug design, 5(4), 317-324. [Link]

- Google Patents. (2011). Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.

-

Frontiers in Cell and Developmental Biology. (2020). Immunofluorescence Staining of Paraffin Sections Step by Step. [Link]

-

Patenaude, A., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British journal of cancer, 103(8), 1206-1216. [Link]

-

ibidi. (n.d.). Immunofluorescence Staining | A Typical Workflow. [Link]

-

Földi, M., et al. (2021). Subcellular Localization of Thioredoxin/Thioredoxin Reductase System—A Missing Link in Endoplasmic Reticulum Redox Balance. Antioxidants, 10(7), 1059. [Link]

-

SENS Research Foundation. (2020, November 30). Immunofluorescent Staining Protocol [Video]. YouTube. [Link]

-

Shabaan, A. A., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(23), 8232. [Link]

-

Wang, Y., et al. (2013). Identification of Novel Nuclear Targets of Human Thioredoxin 1. Molecular & Cellular Proteomics, 12(12), 3823-3833. [Link]

-

Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & medicinal chemistry, 16(15), 7477-7488. [Link]

-

LookChem. (n.d.). 1-(2-CHLORO-ETHYL)-3-PYRIDIN-4-YL-UREA (62491-96-7) 's Synthetic route. [Link]

- Google Patents. (2011).

-

George, T. C., et al. (2006). Quantitative measurement of nuclear translocation events using similarity analysis of multispectral cellular images obtained in flow. Journal of immunological methods, 311(1-2), 117-129. [Link]

-

Halvey, P. J., et al. (2008). Oxidation and nuclear localization of thioredoxin-1 in sparse cell cultures. Free Radical Biology and Medicine, 45(11), 1566-1572. [Link]

- Google Patents. (2003). Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. [Link]

-

Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of organic chemistry, 79(5), 2274–2280. [Link]

- Google Patents. (2011).

Sources

- 1. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea Cytotoxicity: A Technical Guide and Research Framework

Introduction: Rationale for the Investigation of 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea as a Novel Anticancer Agent

The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of medicinal chemistry, compounds featuring a urea backbone have emerged as a particularly fruitful area of investigation. The urea moiety's capacity for forming robust hydrogen bonds allows for potent interactions with various biological targets.[1] This is evidenced by the clinical success of several urea-containing drugs, such as the multi-kinase inhibitor Sorafenib.[2]

The compound of interest, this compound, represents a logical and compelling candidate for anticancer drug development. Its structure is a hybrid of two pharmacologically significant motifs: the pyridine ring and the 2-chloroethyl urea group. Pyridine-containing molecules are prevalent in oncology, with numerous approved drugs leveraging this heterocycle for its unique electronic and steric properties that facilitate target binding.[2] The 2-chloroethyl urea moiety, on the other hand, is a known alkylating group.[3][4] This functional group can form covalent bonds with nucleophilic residues in biomolecules, a mechanism of action employed by several established chemotherapeutic agents.[5]

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound's cytotoxic potential. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for each experimental step. By systematically characterizing the compound's effects on cancer cells, we can elucidate its therapeutic promise and potential mechanisms of action.

Part 1: Foundational Cytotoxicity Assessment

The initial phase of evaluation focuses on determining the compound's general cytotoxic and anti-proliferative effects across a panel of cancer cell lines. This allows for the identification of sensitive cell lines and the establishment of a therapeutic window.

Selection of Cancer Cell Lines

A diverse panel of human cancer cell lines should be selected to represent various cancer types. A suggested starting panel is presented in Table 1. The inclusion of a non-cancerous cell line (e.g., human dermal fibroblasts) is crucial for assessing preliminary selectivity.

Table 1: Proposed Cancer Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast (ER+) | Represents hormone-dependent breast cancer.[6] |

| MDA-MB-231 | Breast (Triple-Negative) | Represents a more aggressive and difficult-to-treat breast cancer subtype. |

| A549 | Lung | A common model for non-small cell lung cancer. |

| HCT116 | Colorectal | A widely used model for colon cancer research. |

| PC-3 | Prostate | Represents androgen-independent prostate cancer. |

| U-87 MG | Glioblastoma | To assess activity against brain tumors, given the potential of some ureas to cross the blood-brain barrier.[1][7] |

| HDF | Normal Human Dermal Fibroblasts | To determine selectivity towards cancer cells over non-cancerous cells. |

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: Elucidation of the Mechanism of Action

Based on the structure of this compound, two primary mechanisms of cytotoxicity can be hypothesized: induction of apoptosis and alkylation of key cellular proteins.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. Assays to detect apoptosis are critical to understanding the compound's mode of action.

Caption: Workflow for assessing apoptosis induction.

-

Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Investigation of Protein Alkylation: Targeting Thioredoxin-1

Aryl chloroethyl ureas have been shown to exert their anticancer effects by covalently binding to thioredoxin-1 (TRX1), a key protein in cellular redox regulation, and inhibiting its nuclear translocation.[4] This provides a compelling, specific hypothesis to test for this compound.

Caption: Hypothesized mechanism of TRX1 inhibition.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with a sub-lethal concentration of the compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with bovine serum albumin and incubate with a primary antibody against TRX1, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy: Visualize the cells using a fluorescence microscope. In untreated cells, TRX1 should be present in both the cytoplasm and nucleus. Inhibition of nuclear translocation by the compound would result in a predominantly cytoplasmic localization of TRX1.

Part 3: Data Synthesis and Interpretation

The culmination of these experiments will provide a multi-faceted view of the cytotoxic properties of this compound.

Table 2: Example Data Summary

| Cell Line | IC50 (µM) after 48h | % Apoptotic Cells at IC50 | TRX1 Nuclear Localization |

| MCF-7 | [Experimental Value] | [Experimental Value] | [Qualitative Assessment] |

| MDA-MB-231 | [Experimental Value] | [Experimental Value] | [Qualitative Assessment] |

| A549 | [Experimental Value] | [Experimental Value] | [Qualitative Assessment] |

| HCT116 | [Experimental Value] | [Experimental Value] | [Qualitative Assessment] |

| PC-3 | [Experimental Value] | [Experimental Value] | [Qualitative Assessment] |

| U-87 MG | [Experimental Value] | [Experimental Value] | [Qualitative Assessment] |

| HDF | [Experimental Value] | [Experimental Value] | [Qualitative Assessment] |

A successful outcome would be low micromolar IC50 values in cancer cell lines with a significantly higher IC50 in the HDF cell line, indicating a favorable therapeutic window. A corresponding increase in apoptotic cells and a clear inhibition of TRX1 nuclear translocation would provide a strong mechanistic basis for its anticancer activity.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous approach to the initial in vitro evaluation of this compound. The proposed experiments will not only quantify its cytotoxicity but also delve into its potential mechanisms of action, providing a solid foundation for further preclinical development. Positive results from this framework would warrant progression to more advanced studies, including cell cycle analysis, Western blotting for key apoptotic and signaling proteins, and ultimately, in vivo studies in animal models to assess efficacy and safety. The unique structural combination of a pyridine ring and a chloroethyl urea moiety makes this compound a promising candidate for the development of a novel and effective anticancer therapeutic.

References

-

Lacroix, J., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research, 8(4), 595-598. [Link]

-

Patenaude, A., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 80(8), 1235-1243. [Link]

-

Rostom, S. A. F., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]

-

Cianci, G., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1043325. [Link]

-

Motycka, A., & Wesolowska, O. (1996). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. Anticancer Research, 16(5A), 2525-2532. [Link]

-

Zelenin, S., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(19), 6524. [Link]

-

Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Science Center. [Link]

-

Neves, M. P., et al. (2012). Chiral 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles with anti-breast cancer properties. European Journal of Medicinal Chemistry, 54, 366-375. [Link]

-

Keawsa-ard, S., et al. (2012). Chemical constituents and antioxidant and biological activities of the essential oil from leaves of Solanum spirale. Natural Product Communications, 7(7), 955-958. [Link]

-

Li, G. L., et al. (2016). Synthesis, Biological Activity, and Apoptotic Properties of NO-Donor/Enmein-Type ent-Kauranoid Hybrids. Molecules, 21(5), 659. [Link]

-

Al-Masoudi, N. A., et al. (2021). Cytotoxic urea Schiff base complexes for multidrug discovery as anticancer activity and low in vivo oral assessing toxicity. Arabian Journal of Chemistry, 14(11), 103395. [Link]

-

Nguyen, C., et al. (2022). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC Medicinal Chemistry, 13(9), 1109-1123. [Link]

-

Bak, A., et al. (2023). Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. Molecules, 28(6), 2821. [Link]

-

Aboukhalil, F., et al. (2024). Chemical Composition, Antimicrobial, Antioxidant, and Anticancer Activities of Jacquemontia pentantha Essential Oils. Molecules, 29(3), 642. [Link]0-3049/29/3/642)

Sources

- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles with anti-breast cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Structure-activity relationship of pyridin-4-yl urea compounds

An In-Depth Technical Guide to the Structure-Activity Relationship of Pyridin-4-yl Urea Compounds

Authored by a Senior Application Scientist

Abstract

The pyridin-4-yl urea scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the biological activity of this compound class. We will dissect the molecular architecture, exploring the distinct roles of the pyridine head, the central urea linker, and the terminal aromatic tail. By synthesizing data from seminal studies and clinical applications, this document explains the causality behind experimental choices in analog design, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols for synthesis and biological evaluation are provided to ensure the principles discussed are not merely theoretical but practically applicable and reproducible.

The Pyridin-4-yl Urea Pharmacophore: A Privileged Scaffold in Kinase Inhibition